2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline
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Overview
Description
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline is an organic compound characterized by the presence of two bromine atoms, a methyl group, and an isopropyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline typically involves the bromination of N-methyl-N-(propan-2-yl)aniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and automated systems ensures efficient production and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding aniline derivatives using reducing agents like zinc dust or sodium borohydride.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Zinc dust, sodium borohydride.
Major Products
The major products formed from these reactions include substituted anilines, quinones, and reduced aniline derivatives .
Scientific Research Applications
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The bromine atoms and the aniline ring play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: Lacks the methyl and isopropyl groups, leading to different chemical properties and reactivity.
2-Bromo-4-methyl-N-(propan-2-yl)aniline: Contains only one bromine atom, resulting in different substitution patterns and reactivity.
Uniqueness
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline is unique due to the presence of both bromine atoms and the specific arrangement of the methyl and isopropyl groups
Properties
CAS No. |
62982-59-6 |
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Molecular Formula |
C10H13Br2N |
Molecular Weight |
307.02 g/mol |
IUPAC Name |
2,4-dibromo-N-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H13Br2N/c1-7(2)13(3)10-5-4-8(11)6-9(10)12/h4-7H,1-3H3 |
InChI Key |
UMPJZUGFMURAPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
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